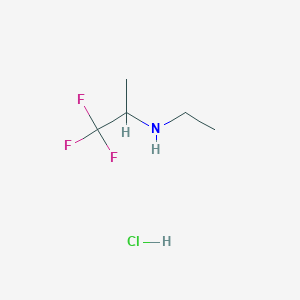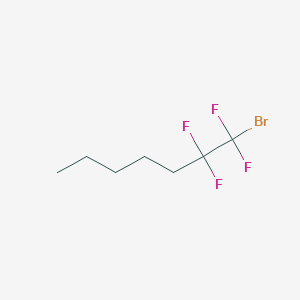
4-Amino-5-bromo-2,3-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-5-bromo-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H4BrF2NO2 . It has an average mass of 252.013 Da and a monoisotopic mass of 250.939346 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with bromine and fluorine substituents at the 5th and 2nd, 3rd positions respectively, and an amino group at the 4th position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.00 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Schlosser and Heiss (2003) demonstrated the use of modern organometallic methods to convert 1,3-difluorobenzene into various benzoic acids, including 5-bromo-2,4-difluorobenzoic acid, a compound structurally similar to 4-Amino-5-bromo-2,3-difluorobenzoic acid. This study highlights the potential of such compounds in synthetic chemistry (Schlosser & Heiss, 2003).
- In a study by Cavill (1945), derivatives of 4-hydroxybenzoic acid, including bromo and amino derivatives, were prepared, showcasing the compound's relevance in the synthesis of complex organic molecules (Cavill, 1945).
Material Science and Photodynamic Therapy :
- Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield, substituting with new benzenesulfonamide derivative groups containing Schiff base. This compound, which includes bromo and difluoro substituted benzoic acid derivatives, is significant for photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Organic Synthesis and Drug Intermediates :
- Zhao Hao-yu (2011) described a synthesis method for 4-chloro-2,5-difluorobenzoic acid, a compound structurally related to this compound. This method is indicative of the compound's potential as an intermediate in the synthesis of more complex organic molecules (Zhao Hao-yu, 2011).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound could potentially participate in the transmetalation process . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its potential role in the suzuki–miyaura coupling reaction, it may influence the synthesis of biaryl intermediates .
Result of Action
Its potential role in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, in which this compound might participate, is generally environmentally benign and tolerant to various functional groups .
Propriétés
IUPAC Name |
4-amino-5-bromo-2,3-difluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZYCSUXJMVOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)


![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)



